molecular formula C7H7BrN4 B3280328 (6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 713139-54-9

(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B3280328
CAS No.: 713139-54-9
M. Wt: 227.06
InChI Key: QZHUZLIIWQQDAF-UHFFFAOYSA-N
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Description

(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features a bromine atom at the 6th position of the imidazo[4,5-b]pyridine ring system and a methanamine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then be further reacted with various alkyl halides under phase transfer catalysis conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Alkylation and Acylation: The methanamine group can participate in alkylation and acylation reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
  • 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Uniqueness

(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to the presence of the methanamine group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its bromine atom also allows for further functionalization through substitution reactions .

Properties

IUPAC Name

(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHUZLIIWQQDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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